Triethyl Phosphate

Description

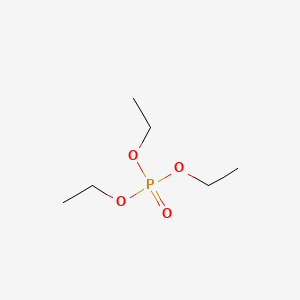

This compound is a trialkyl phosphate that is the triethy ester derivative of phosphoric acid. It is functionally related to an ethanol.

structure

Properties

IUPAC Name |

triethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWPFSLDHJDLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P, Array | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026228 | |

| Record name | Triethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethyl phosphate appears as a colorless, corrosive liquid. Combustible. Slowly dissolves in water and sinks in water. Severely irritates skin, eyes and mucous membranes., Liquid, Colorless liquid with a mild pleasant odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

419 to 421 °F at 760 mmHg ; 217 °F at 25 mmHg (NTP, 1992), 215.5 °C, 215 °C | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

240 °F (NTP, 1992), 240 °F (115 °C) (Open cup), 116 °C o.c. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble, slight decomposition (NTP, 1992), Soluble in diethyl ether, benzene; very soluble in ethanol; slightly soluble in chloroform, Soluble in most organic solvents, alcohol, ether., In water, 5.00X10+5 mg/L at 25 °C, Solubility in water: miscible | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.068 (USCG, 1999) - Denser than water; will sink, 1.0695 g/cu cm at 20 °C, Bulk density = 8.90 lb/gal at 20 °C. Combustible., Relative density (water = 1): 1.07 | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.28 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.28 (Air= 1), Relative vapor density (air = 1): 6.3 | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 103.3 °F (NTP, 1992), 0.39 [mmHg], 0.39 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20 | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7574 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid, Colorless, high-boiling liquid | |

CAS No. |

78-40-0 | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyl phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, triethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIH4K96K7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-69.5 °F (NTP, 1992), -56.4 °C, -57 °C | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17832 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIETHYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIETHYLPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1730 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Triethyl Phosphate (TEP)

For Researchers, Scientists, and Drug Development Professionals

Triethyl phosphate (TEP), with the chemical formula (C₂H₅)₃PO₄, is a versatile organophosphorus compound widely utilized across various scientific and industrial domains.[1][2] This guide provides a comprehensive overview of its core chemical properties, reactivity, and experimental considerations relevant to research and development.

Core Physical and Chemical Properties

TEP is a colorless, corrosive liquid with a mild, pleasant odor.[3][4][5] It is stable under ordinary temperatures and is combustible. TEP is miscible with water and soluble in a wide array of organic solvents, including ethanol, ether, benzene, and acetone, which contributes to its versatility in various applications.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅O₄P | |

| Molar Mass | 182.15 g/mol | |

| Density | 1.072 g/cm³ at 25 °C | |

| Boiling Point | 215 °C (419 °F) at 760 mmHg | |

| Melting Point | -56.5 °C (-69.7 °F) | |

| Flash Point | 115.5 °C to 116 °C | |

| Autoignition Temperature | 452-454 °C (845-850 °F) | |

| Vapor Pressure | 1 mmHg at 103.3°F (39.6 °C) | |

| Vapor Density | 6.28 (relative to air) | |

| Refractive Index (n20/D) | 1.403 - 1.405 | |

| Viscosity | 1.46 cSt at 25 °C | |

| LogP (Octanol/Water Partition Coefficient) | 0.80 - 1.11 | |

| Solubility in Water | Miscible, with slow decomposition |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of TEP in experimental settings.

| Spectrum Type | Key Peaks / Shifts | Source |

| ¹H NMR | Signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl groups. | |

| ¹³C NMR | Signals corresponding to the methylene (-CH₂-) and methyl (-CH₃) carbons. | |

| IR Spectroscopy | Characteristic peaks for P=O, P-O-C, and C-H bonds. | |

| Mass Spectrometry (EI) | Molecular ion peak and characteristic fragmentation patterns. |

Note: Specific chemical shifts (ppm) and peak wavenumbers (cm⁻¹) can be found in referenced spectral databases such as the NIST WebBook and ChemicalBook.

Reactivity and Stability

Stability: TEP is very stable at ordinary temperatures. However, it is incompatible with strong oxidizing agents and strong bases, with which it can undergo violent reactions. It is also sensitive to moisture and will slowly hydrolyze in water.

Thermal Decomposition: When heated to decomposition, TEP emits toxic fumes of phosphorus oxides, carbon monoxide, and carbon dioxide. The decomposition process can be initiated by homolytic C-O bond scission. Computational studies suggest that at high temperatures (1200–1700 K), TEP decomposition proceeds through a series of concerted elimination reactions.

Hydrolysis: The hydrolysis of TEP is a slow process, particularly under neutral or acidic conditions. The reaction rate increases at elevated temperatures. The mechanism is generally considered to be an Sₙ2 type, involving a nucleophilic attack on the carbon atom of the ethyl group. The low reactivity of TEP towards hydrolysis is a significant factor in applications like sol-gel synthesis, where it can require long aging times or higher temperatures to fully react.

Experimental Protocols

TEP can be synthesized via several routes, with a common laboratory and industrial method being the esterification of phosphoric acid with ethanol. Another prevalent method involves the reaction of phosphorus oxychloride with anhydrous ethanol.

Methodology (via Phosphorus Oxychloride):

-

Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous ethanol.

-

Reactant Addition: Cool the vessel and slowly add phosphorus oxychloride (POCl₃) dropwise to the ethanol while stirring. The reaction is exothermic and generates hydrogen chloride (HCl) gas, which must be safely vented or trapped.

-

Reaction Completion: After the addition is complete, the mixture is typically heated to drive the reaction to completion.

-

Neutralization: The resulting acidic mixture is neutralized, for example, with a base solution.

-

Purification: The crude product is purified through a series of steps including filtration, dealcoholization (removal of excess ethanol), and fractional distillation under reduced pressure to yield pure this compound.

The slow hydrolysis of TEP is a critical parameter in the sol-gel synthesis of materials like bioactive glasses. Monitoring this reaction is essential for controlling the final properties of the material.

Methodology:

-

Solution Preparation: Prepare an acidic solution (e.g., using nitric acid) of TEP in the desired solvent system (e.g., water/ethanol), mimicking the conditions of the sol-gel process.

-

Time-course Sampling: Extract aliquots of the solution at various time intervals (e.g., 1 hour, 15 hours, 24 hours) under controlled temperature conditions (e.g., 25°C, 70°C).

-

NMR Analysis: Analyze the aliquots using ¹H NMR and ³¹P NMR spectroscopy.

-

In ¹H NMR, the hydrolysis can be monitored by observing the appearance and increase of the characteristic signals for ethanol, a byproduct of the reaction.

-

³¹P NMR can be used to track the conversion of TEP into its hydrolyzed forms (diethyl phosphate, monoethyl phosphate, and finally phosphoric acid).

-

-

Data Interpretation: The relative integration of the reactant and product peaks in the NMR spectra allows for a quantitative assessment of the hydrolysis kinetics.

Key Applications in Research and Development

TEP's unique properties make it valuable in several research and industrial applications:

-

Solvent and Plasticizer: It is an excellent solvent for many organic compounds and is used as a plasticizer for resins, cellulose acetate, and other polymers to enhance flexibility.

-

Flame Retardant: Due to its phosphorus content, TEP acts as a flame retardant in materials like plastics, coatings, and textiles.

-

Catalyst: It serves as an industrial catalyst, notably in the synthesis of acetic anhydride.

-

Chemical Intermediate: TEP is a crucial intermediate in the synthesis of other organophosphates, including pesticides, herbicides, and pharmaceuticals.

-

Sol-Gel Synthesis: It is used as a phosphorus precursor in the sol-gel synthesis of bioactive glasses and hydroxyapatite.

Safety and Handling

TEP is considered a corrosive liquid that can cause severe irritation to the skin, eyes, and mucous membranes. It is harmful if swallowed.

-

Personal Protective Equipment (PPE): When handling TEP, appropriate PPE, including safety goggles or face shields, chemical-resistant gloves, and protective clothing, is mandatory.

-

Handling: Use in a well-ventilated area or with local exhaust ventilation to prevent inhalation of vapors. Avoid contact with strong oxidizing agents and bases.

-

Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from heat and ignition sources.

-

Spills: In case of a spill, use absorbent material to contain the liquid. Seal contaminated materials in a vapor-tight plastic bag for disposal.

Conclusion

This compound is a compound of significant interest to researchers due to its dual role as a stable solvent and a reactive chemical intermediate. Its well-defined physical properties, combined with its predictable, albeit slow, hydrolysis and thermal decomposition pathways, make it a versatile tool in organic synthesis, polymer science, and materials chemistry. A thorough understanding of its reactivity, handling requirements, and spectroscopic signatures is essential for its safe and effective use in a research and development setting.

References

A Technical Guide to the Synthesis and Purification of Triethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Triethyl phosphate (TEP) is a versatile organophosphorus compound with a wide range of applications, serving as an industrial catalyst, a plasticizer in polymers, a flame retardant, and an intermediate in the production of pharmaceuticals and pesticides.[1][2][3] Its utility necessitates robust and efficient methods for its synthesis and purification to ensure high purity and yield. This technical guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, complete with detailed experimental protocols and comparative data.

Synthesis of this compound: Key Methodologies

The industrial production of this compound primarily involves the reaction of an ethanol source with a phosphorus-containing reagent, most commonly phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).

Esterification of Phosphorus Oxychloride with Ethanol

The reaction of phosphorus oxychloride with an excess of absolute ethanol is a common and direct route to produce this compound.[4][5] The reaction proceeds via a stepwise substitution of the chlorine atoms on the phosphoryl chloride with ethoxy groups. The hydrogen chloride (HCl) gas generated as a byproduct must be effectively removed to prevent acid-catalyzed side reactions.

Reaction: POCl₃ + 3 C₂H₅OH → (C₂H₅O)₃PO + 3 HCl

A variation of this method involves carrying out the reaction under reduced pressure to facilitate the removal of HCl.

Two-Step Synthesis from Phosphorus Trichloride and Ethanol

An alternative pathway involves a two-step process starting from phosphorus trichloride. In the first step, phosphorus trichloride reacts with ethanol in the presence of an acid scavenger, such as a tertiary amine (e.g., diethylaniline) or ammonia, to form triethyl phosphite ((C₂H₅O)₃P). The intermediate triethyl phosphite is then oxidized in a subsequent step to yield this compound.

Step 1: Synthesis of Triethyl Phosphite PCl₃ + 3 C₂H₅OH + 3 R₃N → (C₂H₅O)₃P + 3 R₃N·HCl (where R₃N is a tertiary amine)

Step 2: Oxidation of Triethyl Phosphite 2 (C₂H₅O)₃P + O₂ → 2 (C₂H₅O)₃PO

This method avoids the generation of corrosive HCl gas in the final stage and can produce high-purity TEP.

Comparative Data of Synthesis Methods

The choice of synthesis method can significantly impact the yield, purity, and overall efficiency of this compound production. The following table summarizes key quantitative data from various reported methodologies.

| Parameter | Method 1: POCl₃ + Ethanol | Method 2: PCl₃ + Ethanol (Two-Step) |

| Starting Materials | Phosphorus oxychloride, Ethanol | Phosphorus trichloride, Ethanol, Acid Scavenger (e.g., Ammonia), Oxygen |

| Reaction Temperature | 0 - 50 °C | Step 1: ≤ 20 °C; Step 2: 70 - 100 °C |

| Pressure | Reduced pressure (e.g., 600-740 mmHg) | Atmospheric pressure |

| Reaction Time | 6 - 8 hours (esterification) | Step 1: 1 - 5 hours; Step 2: 1 - 4 hours |

| Reported Yield | 95 - 96.3% | 95 - 98% |

| Reported Purity | > 99%, 99.99% | High purity achievable with purification |

| Byproducts | Hydrogen chloride | Amine hydrochloride (e.g., Ammonium chloride) |

Experimental Protocols

Protocol 1: Synthesis of this compound from Phosphorus Oxychloride

This protocol is based on the esterification of phosphorus oxychloride with ethanol under reduced pressure.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Absolute Ethanol (C₂H₅OH)

-

Jacketed glass reactor with stirrer, reflux condenser, and dropping funnel

-

Vacuum pump

-

Scrubber for HCl gas

Procedure:

-

Charge the jacketed reactor with a stoichiometric excess of absolute ethanol (e.g., 3 to 15 moles per mole of POCl₃).

-

Cool the reactor to 0 - 10 °C using a circulating coolant.

-

Slowly add phosphorus oxychloride dropwise to the stirred ethanol while maintaining the temperature between 0 and 50 °C.

-

Apply a reduced pressure of 600-740 mmHg to the system to facilitate the removal of the generated HCl gas.

-

After the addition is complete, continue stirring the reaction mixture for 6-8 hours.

-

The volatile components (excess ethanol and dissolved HCl) can be condensed and refluxed.

-

The resulting crude this compound is then subjected to purification.

Protocol 2: Two-Step Synthesis of this compound from Phosphorus Trichloride

This protocol outlines the synthesis via triethyl phosphite intermediate.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Absolute Ethanol (C₂H₅OH)

-

Ammonia (gas)

-

Methyl red indicator

-

Reaction vessel with stirrer, gas inlet, and dropping funnel

-

Filtration apparatus

-

Oxygen source

Procedure: Step 1: Synthesis of Triethyl Phosphite

-

Add absolute ethanol to the reaction vessel and a small amount of methyl red indicator.

-

Cool the vessel to 0 - 10 °C.

-

Simultaneously, slowly bubble ammonia gas through the ethanol and add phosphorus trichloride dropwise. The rate of addition should be controlled to maintain the reaction solution at an orange color. The temperature should not exceed 20 °C.

-

After the PCl₃ addition is complete, stop the ammonia flow and continue to stir the mixture at 5 - 15 °C for 1 - 5 hours.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

Step 2: Oxidation to this compound

-

Transfer the filtrate (triethyl phosphite solution) to a suitable reactor.

-

Pass a stream of oxygen through the solution while maintaining the temperature at 70 - 100 °C.

-

Continue the oxygen flow until the exothermic reaction subsides, then maintain the temperature for an additional 1 - 4 hours to ensure complete oxidation.

-

The crude this compound is then purified by distillation.

Purification of this compound

The primary method for purifying crude this compound is fractional distillation under reduced pressure . This technique is effective in separating the high-boiling TEP from lower-boiling impurities such as unreacted ethanol and byproducts like diethyl phosphate.

Protocol 3: Purification by Vacuum Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Transfer the crude this compound to the distillation flask.

-

Assemble the fractional distillation apparatus.

-

Reduce the pressure of the system using a vacuum pump. A pressure of 6-8 mmHg is commonly used.

-

Gently heat the distillation flask.

-

Collect and discard any initial low-boiling fractions.

-

Collect the this compound fraction at the appropriate boiling point for the given pressure. For example, at 4 kPa (approx. 30 mmHg), the boiling point is around 110-114 °C. A product purity of over 99.8% can be achieved with an efficient distillation setup.

-

For very high purity requirements, a multi-stage distillation process in rectification towers can be employed, yielding purities of up to 99.99%.

Quality Control and Analytical Methods

The purity of this compound is critical for its various applications. Several analytical techniques can be employed for quality control:

-

Gas Chromatography (GC): A common method for determining the purity of TEP and quantifying impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of TEP and any potential byproducts.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used for the analysis of this compound.

-

Acid Value Titration: Measures the amount of acidic impurities, which is an important quality parameter.

Visualizing the Synthesis and Purification Workflows

The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and the purification workflow for this compound.

Caption: Synthesis of this compound from Phosphorus Oxychloride.

Caption: Two-Step Synthesis of this compound from Phosphorus Trichloride.

Caption: Purification Workflow for this compound.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. openpr.com [openpr.com]

- 3. This compound | CAS 78-40-0 | Connect Chemicals [connectchemicals.com]

- 4. Preparation and purification method and application of triethyl phosphate_Chemicalbook [chemicalbook.com]

- 5. CN102206230A - Method for preparing this compound - Google Patents [patents.google.com]

Triethyl Phosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the properties, applications, and experimental utility of triethyl phosphate as a polar aprotic solvent in scientific research and pharmaceutical development.

Introduction

This compound (TEP) is an organic compound with the chemical formula (C₂H₅)₃PO₄. It is a colorless, high-boiling liquid with a mild, pleasant odor.[1] While traditionally used as an industrial catalyst, polymer resin modifier, and plasticizer, its unique solvent properties are gaining increasing attention within the scientific community, particularly in the fields of organic synthesis and drug formulation.[2] TEP is classified as a polar aprotic solvent, possessing a moderately high dielectric constant and a significant dipole moment, which enable it to dissolve a wide range of polar and nonpolar compounds. This guide provides a comprehensive technical overview of this compound, focusing on its core properties as a solvent and its practical applications in a research and development setting.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physicochemical properties is paramount for its effective application. The key properties of this compound are summarized in the table below, providing a comparative basis for solvent selection in experimental design.

| Property | Value | References |

| Molecular Formula | C₆H₁₅O₄P | [1] |

| Molecular Weight | 182.15 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 215 °C (419 °F; 488 K) | |

| Melting Point | -56.5 °C (-69.7 °F; 216.7 K) | |

| Density | 1.072 g/cm³ | |

| Viscosity (at 20 °C) | 1.76 cP | |

| Dielectric Constant | 12.8 | |

| Dipole Moment | 2.8 D | |

| Flash Point | 115.56 °C (240.01 °F; 388.71 K) | |

| Solubility in Water | Miscible |

Table 1: Key Physicochemical Properties of this compound

This compound as a Polar Aprotic Solvent

Polar aprotic solvents are characterized by their high dielectric constants and dipole moments, while lacking acidic protons. These properties allow them to dissolve a variety of substances, particularly polar compounds, and to favorably influence the rates of certain chemical reactions.

This compound's polarity, while less pronounced than that of other common polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), is significant enough to facilitate the dissolution of a wide range of organic and inorganic compounds. Its aprotic nature means it does not participate in hydrogen bonding as a donor, which can be advantageous in reactions sensitive to protic species.

Solubility of Compounds in this compound

The solubility of various compounds in TEP is a critical parameter for its use in synthesis and formulation. The following table summarizes available quantitative solubility data for selected compounds.

| Compound Class | Compound | Solubility | Temperature (°C) | References |

| Amino Acid Derivatives | Fmoc-Ala-OH | > 0.9 M | Room Temp | |

| Fmoc-Gly-OH | > 0.9 M | Room Temp | ||

| Fmoc-Leu-OH | > 0.9 M | Room Temp | ||

| Fmoc-Phe-OH | > 0.9 M | Room Temp | ||

| Fmoc-Val-OH | > 0.9 M | Room Temp | ||

| Coupling Reagents | OxymaPure | > 0.9 M | Room Temp | |

| DIC (N,N'-Diisopropylcarbodiimide) | Soluble | Room Temp | ||

| Active Pharmaceutical Ingredients | Data not readily available in literature |

Table 2: Solubility of Selected Compounds in this compound

Further research is required to populate the solubility data for a broader range of active pharmaceutical ingredients.

Applications in Organic Synthesis

This compound's utility as a solvent extends to a variety of organic reactions, where it can offer advantages in terms of reaction rate, yield, and selectivity. Its high boiling point makes it suitable for reactions requiring elevated temperatures.

Solid-Phase Peptide Synthesis (SPPS)

A significant application of TEP is as a "green" solvent in solid-phase peptide synthesis (SPPS), offering a less toxic alternative to commonly used solvents like DMF.

Experimental Protocol: Manual Solid-Phase Peptide Synthesis of Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH₂) using TEP

-

Resin and Scale: The synthesis is performed on a 0.1 mmol scale using Fmoc-Rink Amide AM resin.

-

Solvent: this compound (TEP) is used for all washing, deprotection, and coupling steps.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in TEP (1 x 1 min + 1 x 10 min).

-

Washing: After deprotection, the resin is washed three times with TEP (3 x 1 min).

-

Coupling:

-

The Fmoc-protected amino acid (3 equivalents), N,N'-diisopropylcarbodiimide (DIC) (3 equivalents), and OxymaPure (3 equivalents) are pre-activated in TEP for 30 seconds.

-

The activated amino acid solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1 hour with stirring.

-

-

Washing: Following the coupling step, the resin is washed three times with TEP (3 x 1 min).

-

Repeat: The deprotection, washing, and coupling steps are repeated for each amino acid in the peptide sequence.

-

Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin.

Amide Synthesis

While specific protocols detailing the use of TEP as a solvent for general amide synthesis are not prevalent, its polar aprotic nature makes it a suitable candidate for such transformations. The following is an adapted general protocol.

Experimental Protocol: General Amide Synthesis (Adapted for TEP)

-

Reactants: A carboxylic acid and an amine.

-

Activating Agent: A suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Solvent: this compound (TEP).

-

Procedure:

-

Dissolve the carboxylic acid in TEP in a reaction vessel.

-

Add the coupling reagent to the solution and stir.

-

Add the amine to the reaction mixture.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the amide product. This typically involves extraction and purification by chromatography or recrystallization.

-

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes. While typically performed in solvents like THF or DME, the polar aprotic nature of TEP could be beneficial, particularly for dissolving polar substrates.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction (Adapted for TEP)

-

Reactants: A phosphonate ester and an aldehyde or ketone.

-

Base: A suitable base such as sodium hydride (NaH) or lithium hydroxide.

-

Solvent: this compound (TEP).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend the base in TEP.

-

Add the phosphonate ester to the suspension and stir to form the phosphonate carbanion.

-

Add the aldehyde or ketone to the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup to remove the phosphate byproduct.

-

The alkene product is then isolated and purified.

-

Other Potential Synthetic Applications

The properties of TEP suggest its potential as a solvent in other important organic transformations, although specific literature protocols are scarce. These include:

-

Vilsmeier-Haack Reaction: This formylation reaction of electron-rich aromatic rings typically uses DMF as both a reactant and solvent. TEP could potentially serve as a high-boiling co-solvent.

-

Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions often employ polar aprotic solvents. TEP's ability to dissolve a range of organic substrates and its high boiling point could be advantageous.

Further research is warranted to explore the utility of TEP in these and other synthetic methodologies.

Applications in Drug Development and Formulation

Beyond its role as a reaction solvent, this compound has applications in the pharmaceutical industry as a plasticizer and a solvent for drug delivery systems. Its low toxicity profile makes it an attractive excipient.

Safety, Handling, and Disposal

This compound is considered to have low acute toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile polar aprotic solvent with a favorable safety profile and a range of properties that make it a valuable tool for researchers, scientists, and drug development professionals. Its demonstrated success in solid-phase peptide synthesis highlights its potential to replace more hazardous solvents. While further research is needed to fully explore its applicability in a wider range of organic reactions and to generate comprehensive solubility data for active pharmaceutical ingredients, TEP represents a promising alternative for greener and safer chemical processes.

References

A Comprehensive Technical Guide to the Safe Handling of Triethyl Phosphate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for triethyl phosphate (TEP) in a laboratory environment. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment for all personnel.

Chemical and Physical Properties

This compound is a colorless liquid with a mild odor.[1][2] It is soluble in most organic solvents and miscible with water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅O₄P | [3] |

| Molecular Weight | 182.15 g/mol | [4] |

| Appearance | Colorless liquid | |

| Odor | Mild, pleasant | |

| Boiling Point | 215 °C (419 °F) | |

| Melting Point | -56.5 °C (-69.7 °F) | |

| Density | 1.072 g/cm³ at 25 °C | |

| Vapor Pressure | 1 mmHg at 39.6 °C | |

| Solubility in Water | Miscible | |

| Flash Point | 130 °C (266 °F) | |

| Autoignition Temperature | 480 °C (896 °F) |

Hazard Identification and Toxicity

TEP is classified as harmful if swallowed and causes serious eye irritation. It may cause cholinesterase inhibition, though to a lesser extent than pesticides like parathion. High exposure can lead to symptoms such as headache, dizziness, and nausea.

Table 2: Summary of Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1165 mg/kg | |

| LD50 | Mouse | Oral | 1180 mg/kg | |

| LC50 | Rat | Inhalation | >8817 mg/m³ (4 h) | |

| LD50 | Rabbit | Dermal | >20 g/kg |

Carcinogenicity: TEP is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

Occupational Exposure Limits

To ensure personnel safety, exposure to TEP should be maintained below established occupational exposure limits.

Table 3: Occupational Exposure Limits for this compound

| Organization | Limit Type | Value | Reference |

| WEEL (Workplace Environmental Exposure Levels) | TWA (8-hour) | 7.45 mg/m³ |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling TEP. The following is a general guideline; specific laboratory protocols should always be followed.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Chemically resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn. A lab coat or other protective clothing is also necessary to prevent skin contact.

-

Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

A visual representation of the standard laboratory workflow for handling TEP is provided below.

Storage and Handling

-

Storage: TEP should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Containers should be kept tightly closed.

-

Handling: Use TEP in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where TEP is handled.

Accidental Release Measures

In the event of a spill, follow these procedures promptly and safely.

Spill Cleanup Protocol

-

Evacuate and Secure the Area: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and prevent re-entry.

-

Don Appropriate PPE: Before attempting to clean the spill, don the necessary PPE, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat. If significant vapors are present, a respirator may be required.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

-

Absorb the TEP: Cover the spill with the absorbent material, working from the outside in to prevent spreading. Allow the absorbent to fully soak up the TEP.

-

Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning cloths, must be disposed of as hazardous waste in accordance with institutional and local regulations.

-

Ventilate the Area: Ensure the area is well-ventilated to remove any residual vapors.

Neutralization Protocol (General Guidance)

While TEP is not highly reactive, hydrolysis can be used for its degradation. This should be performed by trained personnel with caution.

-

Contain and Absorb: First, contain and absorb the bulk of the spill as described above.

-

Prepare Neutralizing Solution: Prepare a dilute solution of a strong base, such as 1M sodium hydroxide (NaOH).

-

Apply Neutralizing Solution: Cautiously apply the basic solution to the remaining TEP residue. Be aware that the reaction may generate heat.

-

Monitor pH: Use pH paper to monitor the neutralization process, aiming for a neutral pH.

-

Absorb and Collect: Absorb the neutralized mixture with an inert material and collect it in a labeled hazardous waste container.

-

Decontaminate: Clean the area thoroughly with soap and water.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.

Experimental Protocols

Air Quality Monitoring

Regular monitoring of airborne TEP concentrations is recommended in laboratories where it is frequently used. The following is a general protocol based on NIOSH methods for organophosphates.

-

Sample Collection:

-

Use a personal sampling pump calibrated to a flow rate of approximately 1 L/min.

-

Attach a sampling train consisting of a filter cassette (e.g., glass fiber filter) followed by a solid sorbent tube (e.g., XAD-2).

-

Collect a sample for a predetermined period, ensuring the total volume is within the method's specified range.

-

-

Sample Preparation:

-

Desorb the filter and sorbent tube separately with a suitable solvent, such as toluene with a small percentage of acetone.

-

-

Analysis:

-

Analyze the desorbed samples using gas chromatography (GC) with a flame photometric detector (FPD) in phosphorus mode or a mass spectrometer (MS).

-

Quantify the TEP concentration by comparing the sample peak area to a calibration curve prepared from TEP standards.

-

Mechanism of Toxicity: Signaling Pathway

The primary mechanism of TEP toxicity, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synapses, resulting in overstimulation of cholinergic receptors.

Disposal

All TEP waste, including unused product and contaminated materials, must be disposed of as hazardous waste. Contact your institution's environmental health and safety department for specific procedures. Disposal may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

By adhering to these safety and handling guidelines, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

Triethyl Phosphate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethyl phosphate (TEP) is a versatile organic compound widely utilized in various industrial and pharmaceutical applications. Its utility as a solvent, plasticizer, flame retardant, and reagent in chemical synthesis makes a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, essential for formulation development, process chemistry, and safety protocols. This technical guide provides a detailed overview of the solubility of this compound in a range of common organic solvents, outlines experimental methodologies for solubility determination, and presents a logical workflow for these experimental procedures.

Core Data Presentation: Solubility of this compound

This compound exhibits broad miscibility with a wide array of organic solvents. The following table summarizes the available qualitative and semi-quantitative solubility data. It is important to note that for many common organic solvents, this compound is considered to be fully miscible, meaning it is soluble in all proportions.

| Solvent Category | Solvent Name | CAS Number | Reported Solubility |

| Alcohols | Ethanol | 64-17-5 | Very Soluble / Miscible[1][2][3][4][5] |

| Methanol | 67-56-1 | Soluble | |

| Ketones | Acetone | 67-64-1 | Soluble / Miscible |

| Ethers | Diethyl Ether | 60-29-7 | Soluble / Miscible |

| Aromatic Hydrocarbons | Benzene | 71-43-2 | Soluble / Miscible |

| Toluene | 108-88-3 | Soluble | |

| Chlorinated Solvents | Chloroform | 67-66-3 | Slightly Soluble |

| Dichloromethane | 75-09-2 | Soluble | |

| Esters | Ethyl Acetate | 141-78-6 | Soluble |

| Aliphatic Hydrocarbons | Hexane | 110-54-3 | Soluble |

| Other Solvents | Most Organic Solvents | N/A | Generally Soluble/Miscible |

Note: "Soluble" indicates that a significant amount of TEP dissolves in the solvent. "Miscible" indicates solubility in all proportions. The absence of a specific numerical value is due to the qualitative nature of the available data in the cited literature.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be accomplished through several established experimental methods. The choice of method often depends on the required precision, the properties of the substances involved, and the available analytical instrumentation.

Isothermal Equilibrium (Shake-Flask) Method

This is a widely recognized and reliable method for determining the equilibrium solubility.

Principle: An excess amount of the solute (in this case, if determining the solubility limit, though for miscible liquids, various known compositions are prepared) is mixed with the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the solvent is measured.

Detailed Methodology:

-

Preparation of Mixtures: A series of vials are prepared with known volumes or weights of this compound and the organic solvent of interest. For determining miscibility, a range of compositions from 0% to 100% TEP by volume or weight are prepared.

-

Equilibration: The vials are sealed to prevent evaporation and placed in a constant temperature bath or shaker. They are agitated for a prolonged period (e.g., 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The temperature should be controlled to within ±0.1 °C.

-

Phase Separation (if applicable): If two phases are present after equilibration (indicating immiscibility or partial solubility), the mixture is allowed to stand undisturbed at the same constant temperature until the phases have clearly separated. If the liquids are miscible, a single homogeneous phase will be observed.

-

Sampling: A sample is carefully withdrawn from the solvent-rich phase (or the single phase for miscible systems) using a syringe or pipette. Care must be taken not to disturb any undissolved solute or the second phase.

-

Analysis: The concentration of this compound in the withdrawn sample is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or spectroscopy.

Gravimetric Analysis

This method is straightforward and can be used when the solvent is significantly more volatile than the solute.

Principle: A known volume or weight of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solute is then measured.

Detailed Methodology:

-

Equilibration and Sampling: A saturated solution is prepared and a sample is taken as described in the Isothermal Equilibrium Method.

-

Weighing the Sample: The exact weight of the collected sample is determined using an analytical balance.

-

Evaporation of Solvent: The sample is placed in a pre-weighed container and the solvent is carefully evaporated using a rotary evaporator, a vacuum oven at a controlled temperature below the boiling point of TEP, or by gentle heating.

-

Final Weighing: Once the solvent has been completely removed, the container with the remaining this compound is weighed again.

-

Calculation: The mass of the dissolved TEP is calculated by subtracting the initial weight of the empty container from the final weight. The solubility can then be expressed in terms of g/100g of solvent or g/100mL of solvent.

Spectroscopic Methods

Spectroscopic techniques can be employed for quantitative analysis if the solute has a distinct absorption spectrum from the solvent.

Principle: The concentration of the solute in a solution is determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Detailed Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of this compound in the organic solvent of interest are prepared at known concentrations.

-

Calibration Curve: The absorbance of each standard solution is measured at a wavelength where TEP absorbs maximally and the solvent has minimal absorbance. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Preparation and Analysis: A saturated solution is prepared using the Isothermal Equilibrium Method. A sample of the saturated solution is withdrawn and may need to be diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Concentration Determination: The concentration of TEP in the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining TEP solubility.

The following diagram illustrates the factors influencing the solubility of this compound.

Caption: Factors influencing TEP solubility in organic solvents.

References

An In-depth Technical Guide to the Material Safety of Triethyl Phosphate for Laboratory Applications

Introduction

Triethyl phosphate (TEP), an organic compound with the formula (C₂H₅)₃PO₄, is a colorless liquid utilized in various industrial and laboratory settings.[1] Its applications range from being an industrial catalyst and plasticizer to a solvent for cellulose acetate and a flame retardant.[1][2] For researchers, scientists, and drug development professionals, a comprehensive understanding of its material safety profile is paramount to ensure safe handling and mitigate potential risks in the laboratory. This guide provides an in-depth overview of the safety data for this compound, including its physical and chemical properties, toxicological profile, and detailed protocols for safe laboratory use.

Section 1: Physical and Chemical Properties

This compound is a colorless, corrosive liquid that is slowly soluble in water.[3] It is also miscible with a wide range of organic solvents, including alcohol and ether.[2] A summary of its key quantitative properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₅O₄P | |

| Molar Mass | 182.15 g/mol | |

| Appearance | Colorless, transparent liquid | |

| Odor | Characteristic, mild, pleasant | |

| Density | 1.068 - 1.072 g/cm³ at 20°C | |

| Melting Point | -56.5 °C (-69.7 °F) | |

| Boiling Point | 215 °C (419 °F) | |

| Flash Point | 111 °C - 127 °C (231.8 °F - 260.6 °F) | |

| Autoignition Temperature | 457 °C - 480 °C (854.6 °F - 896 °F) | |

| Vapor Pressure | 0.2 hPa - 1 mmHg at 20°C - 39.6°C | |

| Vapor Density | 6.28 (Air = 1) | |

| Solubility in Water | Miscible / Slowly dissolves |

Section 2: Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and causes serious eye irritation. It is important for laboratory personnel to be aware of its toxicological profile and the potential health effects associated with exposure.

Table 2: Toxicological Data for this compound

| Endpoint | Value / Observation | Species | Source |

| Oral LD50 | 1100 - 1600 mg/kg | Rat | |

| Dermal LD50 | > 20 g/kg | Rabbit | |

| Inhalation LC50 | > 8817 mg/m³ (4 h) | Rat | |

| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | N/A | |

| Primary Health Effects | May cause irritation to skin, eyes, and mucous membranes. Vapors may have a narcotic effect, causing headache, dizziness, and nausea. | Human | |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | N/A |

Symptoms of Acute Exposure:

-

Ingestion: Harmful, may cause irritation to the mouth and stomach.

-

Inhalation: May cause central nervous system depression with symptoms like dizziness, drowsiness, and weakness.

-

Eye Contact: Causes serious irritation, redness, and pain.

-

Skin Contact: May cause irritation upon prolonged contact.

Table 3: Fire and Explosion Hazard Data

| Parameter | Value | Source |

| NFPA Health Rating | 1 - Can cause significant irritation | |

| NFPA Flammability Rating | 1 - Must be preheated before ignition can occur | |

| NFPA Instability Rating | 1 - Normally stable, but can become unstable at elevated temperatures | |

| Lower Explosive Limit (LEL) | 1.7% | |

| Upper Explosive Limit (UEL) | 10% |

Section 3: Standard Laboratory Operating Procedures

Adherence to strict experimental protocols is essential for the safe handling of this compound in a laboratory environment.

Experimental Protocol 1: Safe Handling and Personal Protection

-

Engineering Controls: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when heating or aerosolizing the substance. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl-rubber for full contact) and inspect them prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

-

Skin and Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin contact.

-

-